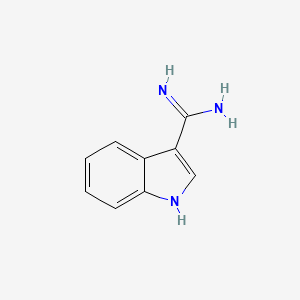

1H-Indole-3-carboximidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-3-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,(H3,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJURUVSVHQHERL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90421200 |

Source

|

| Record name | 1H-Indole-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90421200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764600-87-5 |

Source

|

| Record name | 1H-Indole-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90421200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1H-Indole-3-carboximidamide

Introduction

In the landscape of medicinal chemistry and drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. While 1H-Indole-3-carboxamide is a well-studied moiety, its bioisostere, 1H-Indole-3-carboximidamide (also known as indole-3-carboxamidine), represents a compelling but underexplored alternative. The replacement of the amide's carbonyl oxygen with a basic nitrogen atom drastically alters the molecule's electronic and physicochemical profile, introducing a cationic center at physiological pH. This change can profoundly impact target engagement, membrane permeability, and overall pharmacokinetic/pharmacodynamic (PK/PD) relationships.

This technical guide addresses the critical gap in available experimental data for this compound. Recognizing that this molecule is not extensively characterized in peer-reviewed literature, this document provides a comprehensive overview based on high-quality computational predictions and outlines robust, field-proven experimental protocols for its definitive characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize, characterize, and strategically deploy this promising chemical entity.

Molecular Identity and Structure

A precise understanding of the molecular structure is the foundation for all physicochemical analysis.

-

Chemical Name: this compound

-

Synonyms: Indole-3-carboxamidine, 3-Amidinylindole

-

CAS Number: 764600-87-5

-

Molecular Formula: C₉H₉N₃

-

Molecular Weight: 159.19 g/mol

-

Chemical Structure:

Predicted Physicochemical Properties: A Computational Analysis

In the absence of comprehensive experimental data, computational models provide essential, actionable insights into the molecule's behavior. The following properties were predicted using established algorithms such as those implemented in SwissADME and Chemicalize, which are widely respected in the pharmaceutical industry.[1][2]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| pKa (Strongest Basic) | ~10.5 - 11.5 | The amidine group is strongly basic. The molecule will be >99.9% protonated and carry a positive charge at physiological pH (7.4). This impacts receptor interactions (potential for salt bridges), solubility, and membrane permeability. |

| cLogP (Octanol/Water) | 1.2 - 1.6 | Indicates moderate intrinsic lipophilicity for the neutral form. However, due to its high pKa, the effective distribution coefficient (LogD) at pH 7.4 will be significantly lower (more hydrophilic). |

| LogD at pH 7.4 | ~ -1.5 to -2.5 | The molecule is predicted to be highly hydrophilic at physiological pH due to protonation. This suggests high aqueous solubility but potentially poor passive membrane permeability. |

| Aqueous Solubility (LogS) | High | The protonated, charged form is expected to have excellent solubility in aqueous media, which is advantageous for formulation and in vitro assays. |

| Polar Surface Area (PSA) | ~64 Ų | The PSA is within a favorable range for drug-likeness. The charged nature of the amidine group, however, is the dominant factor for polarity. |

| Hydrogen Bond Donors | 3 | The indole N-H and the amidine N-H groups can participate in hydrogen bonding, a key interaction for target binding. |

| Hydrogen Bond Acceptors | 2 | The nitrogen atoms of the amidine group can act as hydrogen bond acceptors. |

| Rotatable Bonds | 1 | The molecule has low conformational flexibility, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. |

Synthesis and Characterization

The most direct and established method for synthesizing carboximidamides is the Pinner reaction, starting from the corresponding nitrile.[3]

Proposed Synthetic Workflow: Pinner Reaction

The synthesis involves a two-step process starting from the commercially available Indole-3-carbonitrile.

-

Step 1: Formation of the Pinner Salt. Indole-3-carbonitrile is treated with an anhydrous solution of hydrogen chloride (HCl) in an alcohol (e.g., ethanol) to form the ethyl imidate hydrochloride salt. This reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the nitrile or the intermediate salt.[4]

-

Step 2: Amination to form the Amidine. The isolated Pinner salt is then treated with ammonia (typically as a solution in alcohol) to displace the ethoxy group and form the final this compound hydrochloride salt.

Caption: Proposed synthesis of this compound HCl via the Pinner reaction.

Structural Characterization

Post-synthesis, the compound's identity and purity must be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 160.08).

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. The spectra will be characteristic of the indole scaffold and the amidine group.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the C=N and N-H stretches of the amidine and the indole N-H.

Gold-Standard Experimental Protocols for Physicochemical Characterization

The following section details the essential, self-validating protocols required to experimentally determine the core physicochemical properties of this compound.

Determination of Ionization Constant (pKa)

Causality: The pKa dictates the charge state of a molecule at a given pH. For this compound, the strongly basic amidine group is the key ionizable center. Potentiometric titration is the gold-standard method as it directly measures the change in pH upon addition of a titrant, allowing for precise determination of the pKa from the inflection point of the titration curve.[5][6]

Protocol: Potentiometric Titration

-

Preparation:

-

Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10).[5]

-

Prepare a 0.1 M solution of NaOH and a 0.1 M solution of HCl.

-

Accurately weigh and dissolve the compound in a co-solvent/water mixture to create a ~1 mM solution.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[6]

-

-

Titration:

-

Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25°C).

-

Purge the solution with nitrogen to remove dissolved CO₂.[5]

-

Titrate the solution with 0.1 M HCl to protonate all basic sites (to ~pH 2).

-

Perform a forward titration by adding small, precise aliquots of 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the derivative curve corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point.

-

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Lipophilicity (LogP and LogD)

Causality: Lipophilicity is a critical determinant of a drug's ability to cross biological membranes and its potential for off-target binding. The Shake-Flask method is the definitive "gold standard" for measuring the partition coefficient (LogP for the neutral species) and the distribution coefficient (LogD at a specific pH) because it measures the compound's distribution between two immiscible phases at equilibrium.[7][8]

Protocol: Shake-Flask Method for LogD₇.₄

-

Preparation:

-

Prepare a phosphate buffer solution at pH 7.4.

-

Pre-saturate the buffer with n-octanol and pre-saturate n-octanol with the buffer by mixing them vigorously for 24 hours and allowing the phases to separate.[9]

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

-

Partitioning:

-

Add a small aliquot of the compound stock solution to a vial containing a known volume of the pre-saturated buffer and pre-saturated n-octanol.

-

Shake the vial vigorously for a set period (e.g., 2-4 hours) to allow the compound to reach equilibrium between the two phases.[10]

-

Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

-

Quantification:

-

Carefully remove an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV or LC-MS).

-

Calculate LogD₇.₄ using the formula: LogD = log₁₀([Compound]octanol / [Compound]aqueous).

-

Caption: Workflow for LogD determination via the shake-flask method.

Determination of Aqueous Solubility

Causality: Solubility is a prerequisite for absorption and achieving therapeutic concentrations. It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility reflects the rapid precipitation from a DMSO stock, relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility, which is critical for formulation and preclinical development.[11]

Protocol: Thermodynamic Solubility (Shake-Flask)

-

Preparation:

-

Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

-

-

Equilibration:

-

Add an excess amount of the solid compound to a vial containing the buffer. This ensures a saturated solution is formed.[12]

-

Agitate the suspension on a shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Separation & Quantification:

-

Separate the undissolved solid from the solution via filtration or high-speed centrifugation.

-

Quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a validated HPLC-UV or LC-MS method against a standard curve.

-

The resulting concentration is the thermodynamic solubility.

-

Caption: Workflow for thermodynamic solubility determination.

Assessment of Chemical Stability

Causality: Chemical stability determines a compound's shelf-life and its viability as a drug candidate. Stability studies under accelerated conditions (e.g., elevated temperature and humidity) are used to predict long-term stability and identify potential degradation pathways, as mandated by regulatory guidelines like ICH Q1A(R2).

Protocol: Accelerated Stability Study (Solution)

-

Preparation:

-

Prepare solutions of the compound at a known concentration in relevant buffers (e.g., pH 4, 7.4, and 9) to assess pH-dependent hydrolysis.

-

Prepare a solution in an organic solvent (e.g., acetonitrile/water) for oxidative stability assessment.

-

-

Incubation:

-

Divide each solution into multiple aliquots. Store them under various conditions:

-

Accelerated: 40°C / 75% Relative Humidity

-

Control: 4°C, protected from light

-

Oxidative Stress: Add a small amount of H₂O₂ to one set of samples.

-

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 24h, 48h, 1 week, 1 month), remove an aliquot from each condition.

-

Quench any reaction if necessary.

-

Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from all potential degradants).

-

Determine the percentage of the parent compound remaining relative to the T=0 sample.

-

Comparison with Key Analogs

To contextualize the properties of this compound, it is instructive to compare its predicted values with those of its close, well-characterized analogs.

-

1H-Indole-3-carboxamide (Amide Analog): This molecule is neutral, with a significantly lower predicted pKa (for the indole N-H, ~17) and a higher cLogP (~1.3).[7] It is far less polar and less soluble in aqueous media compared to the protonated carboximidamide.

-

N'-Hydroxy-1H-indole-3-carboximidamide (Amidoxime Analog): This derivative has a predicted XLogP3 of 1.6 and is also ionizable, but the N-hydroxy group modifies the basicity and hydrogen bonding profile compared to the parent amidine.[11]

The key takeaway is that the carboximidamide functional group imparts strong basicity, leading to a charged, hydrophilic species at physiological pH. This is the single most important physicochemical differentiator that will govern its biological behavior.

Conclusion

This compound is a molecule of significant interest due to its structural relationship to known bioactive indole carboxamides and the unique properties conferred by the strongly basic amidine group. While experimental data remains sparse, this guide provides a robust framework for its investigation. The computational data presented herein predicts a highly polar, soluble, and cationic molecule at physiological pH, properties that must be central to any drug design strategy. The detailed protocols for synthesis and characterization provide a clear and actionable path for researchers to generate the high-quality experimental data needed to validate these predictions and unlock the full potential of this intriguing molecular scaffold.

References

A comprehensive list of all sources cited within this document.

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

-

BioDuro. ADME Solubility Assay. Available at: [Link]

-

protocols.io. LogP / LogD shake-flask method. Available at: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. Available at: [Link]

-

PubChem. N'-Hydroxy-1H-indole-3-carboximidamide. National Center for Biotechnology Information. Available at: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available at: [Link]

-

Chemicalize. pKa Prediction. ChemAxon. Available at: [Link]

-

Molinspiration. Calculation of molecular properties. Available at: [Link]

-

SwissADME. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. Available at: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. Available at: [Link]

-

StabilityStudies.in. How to Conduct Stability Studies for Small Molecule Drugs. Available at: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available at: [Link]

-

PMC. Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. Available at: [Link]

-

Scribd. Potentiometric Acid-Base Titration Guide. Available at: [Link]

-

PubChem. 1H-indole-3-carboxamide. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available at: [Link]

-

PubChem. 1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Pinner reaction. Available at: [Link]

-

PMC. Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]

-

ARL Bio Pharma. Biologics vs. Small Molecules, What's the Difference for Stability Testing?. Available at: [Link]

-

NROChemistry. Pinner Reaction. Available at: [Link]

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: [Link]

-

SpectraBase. INDOLE-3-CARBOXAMIDE. Available at: [Link]

-

PubChem. 1-[(3-carbamimidoylphenyl)methyl]-N-{[3-(carbamoylamino)phenyl]methyl}-4-hydroxy-1H-indole-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]

-

ICH. Quality Guidelines. International Council for Harmonisation. Available at: [Link]

-

Organic Chemistry Portal. Pinner Reaction. Available at: [Link]

-

EMA. Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available at: [Link]

-

Beilstein Journals. A Lewis acid-promoted Pinner reaction. Available at: [Link]

-

ARKAT USA. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Available at: [Link]

-

ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

Sources

- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 4. N'-Hydroxy-1H-indole-3-carboximidamide | C9H9N3O | CID 135555965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 6. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. On-line Software [vcclab.org]

- 9. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 10. omnicalculator.com [omnicalculator.com]

- 11. reddit.com [reddit.com]

- 12. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

The 1H-Indole-3-Carboximidamide Scaffold: A Privileged Framework for Modulating Diverse Biological Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1H-indole ring system, a fusion of benzene and pyrrole rings, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] The strategic placement of a carboximidamide or a related carboxamide moiety at the C3 position transforms this simple heterocycle into a privileged scaffold, capable of forming key interactions, such as hydrogen bonds, with a wide array of biological targets.[3] This guide delves into the core mechanistic principles governed by the 1H-indole-3-carboximidamide scaffold, exploring how subtle structural modifications to this core can elicit highly specific and potent biological activities. We will dissect the mechanisms of action of its derivatives, from enzyme inhibition in neurodegenerative diseases to the disruption of bacterial membranes, providing a comprehensive overview for the discerning researcher.

The Indole-3-Carboximidamide Core: A Foundation for Targeted Enzyme Inhibition

The indole-3-carboxamide/carboximidamide moiety is a powerful pharmacophore for designing enzyme inhibitors.[3] The amide or imidamide group can act as both a hydrogen bond donor and acceptor, enabling it to anchor the molecule within the active site of an enzyme. The indole ring itself can participate in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions, further enhancing binding affinity and specificity. This section will explore a prominent example: the dual inhibition of acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1).

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, making multi-target-directed ligands a promising therapeutic strategy.[4] Derivatives of the this compound scaffold have been ingeniously designed to simultaneously inhibit both AChE and BACE1, two key enzymes implicated in the pathogenesis of AD.[4]

The core hypothesis behind this dual-inhibitor design is the strategic combination of structural motifs that can interact with the catalytic and peripheral anionic sites (PAS) of both enzymes.[4] For instance, in a series of indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives, the N-benzyl indole moiety was designed to occupy the PAS of AChE, while the hydrazine carboximidamide group provides a crucial hydrogen bond donor to interact with the catalytic aspartate dyad (Asp32 and Asp228) of BACE1.[4] The aromatic rings at either end of a three-atom linker are positioned to occupy the S1 and S3 cavities of BACE1.[4]

Signaling Pathway: Dual Inhibition of AChE and BACE1

Caption: Dual inhibition of AChE and BACE1 by an indole derivative.

Quantitative Analysis of Dual AChE/BACE1 Inhibitors

| Compound ID | Target | IC50 (µM) |

| 1l (example) | AChE | Micromolar Range[4] |

| BACE1 | Micromolar Range[4] | |

| Donepezil (Ref.) | AChE | Nanomolar Range |

| β-Secretase Inhibitor IV (Ref.) | BACE1 | Nanomolar Range |

Data synthesized from a study on novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives.[4]

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol outlines a standard procedure for determining the in vitro inhibitory activity of test compounds against acetylcholinesterase using the colorimetric method developed by Ellman.

-

Preparation of Reagents:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

Acetylthiocholine Iodide (ATCI) solution (15 mM in deionized water).

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM in buffer, containing 0.15 M NaCl and 0.02 M MgCl2·6H2O).

-

AChE enzyme solution (e.g., from electric eel, 0.22 U/mL in buffer).

-

Test compound solutions at various concentrations (e.g., dissolved in DMSO and diluted with buffer).

-

Reference inhibitor (e.g., Donepezil).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the test compound solution (or buffer for control, or reference inhibitor).

-

Add 50 µL of DTNB solution to each well.

-

Add 25 µL of AChE enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to read the absorbance at regular intervals (e.g., every 2 minutes) for a total of 10-15 minutes to monitor the reaction kinetics.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (change in absorbance per minute).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve using non-linear regression analysis.

-

The Indole-3-Carboxamide Scaffold in Antimicrobial Drug Discovery

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with unconventional mechanisms of action. Indole-3-carboxamide derivatives, particularly when conjugated with polyamines, have emerged as a promising class of compounds that can combat resistant bacteria.[5]

Certain α,ω-di(indole-3-carboxamido)polyamine derivatives exhibit potent antimicrobial activity by targeting and disrupting the integrity of bacterial cell membranes.[5] This mechanism is particularly advantageous as it is less likely to induce resistance compared to antibiotics that target specific enzymes.

The proposed mechanism involves the cationic polyamine backbone of the molecule interacting with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial electrostatic interaction facilitates the insertion of the lipophilic indole moieties into the lipid bilayer. This insertion perturbs the membrane structure, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[5] One notable analogue demonstrated the ability to disrupt the bacterial membrane of both S. aureus and methicillin-resistant S. aureus (MRSA), as well as the outer membrane of P. aeruginosa.[5]

Experimental Workflow: Assessing Bacterial Membrane Permeability

Caption: Workflow for a membrane permeability assay using a fluorescent dye.

Modulation of Cellular Receptors: Allosteric Control of the Cannabinoid CB1 Receptor

Beyond enzyme inhibition, the indole scaffold is adept at modulating the function of cellular receptors. Specifically, 1H-indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor.[6] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site (the binding site for the endogenous ligand), and they can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effects of the orthosteric ligand.

Structure-activity relationship studies have shown that the allosteric modulating activity of these indole-2-carboxamides at the CB1 receptor is sensitive to substitutions at various positions on the indole ring and the carboxamide moiety. For example, a diethylamino group at the 4-position of the phenyl ring attached to the carboxamide, a chloro or fluoro group at the C5 position of the indole, and small alkyl groups at the C3 position tend to enhance the potency of these compounds as negative allosteric modulators.[6] These NAMs dose-dependently reduce the maximum effect (Emax) of CB1 receptor agonists.[6]

Future Directions and Conclusion

The this compound scaffold and its related carboxamide derivatives represent a highly versatile and privileged structure in modern drug discovery.[1][2] The ability of this core to be readily functionalized allows for the fine-tuning of its pharmacological properties to target a diverse range of biological macromolecules with high specificity and potency. The examples discussed in this guide—dual enzyme inhibition for Alzheimer's disease, bacterial membrane disruption, and allosteric modulation of the CB1 receptor—only scratch the surface of the therapeutic potential of this remarkable scaffold.

Future research will undoubtedly continue to uncover novel derivatives with unique mechanisms of action. The integration of computational modeling with synthetic chemistry will further accelerate the design of next-generation therapeutics based on the indole-3-carboximidamide framework for a wide spectrum of diseases, including cancer, inflammatory disorders, and infectious diseases.[7][8][9]

References

-

Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central. Available at: [Link]

-

Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. PubMed. Available at: [Link]

-

Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PubMed Central. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

-

Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. PubMed Central. Available at: [Link]

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. Available at: [Link]

- Indole carboxamide compounds useful as kinase inhibitors. Google Patents.

-

Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. National Institutes of Health. Available at: [Link]

-

Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry. Available at: [Link]

-

Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central. Available at: [Link]

-

The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. MDPI. Available at: [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Available at: [Link]

-

N-pyridinyl-indole-3-(alkyl)carboxamides and derivatives as potential systemic and topical inflammation inhibitors. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biolmolchem.com [biolmolchem.com]

- 9. N-pyridinyl-indole-3-(alkyl)carboxamides and derivatives as potential systemic and topical inflammation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of 1H-Indole-3-carboximidamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The indole nucleus stands as a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its inherent ability to interact with a multitude of biological targets through various non-covalent interactions has cemented its status as a "privileged scaffold" in drug discovery.[3][4] Within the diverse family of indole-containing compounds, derivatives of 1H-Indole-3-carboximidamide are emerging as a class of molecules with significant therapeutic potential. The introduction of the carboximidamide (amidine) functionality at the 3-position of the indole ring imparts unique physicochemical properties, including increased basicity and the potential for enhanced hydrogen bonding interactions, which can profoundly influence target binding and biological activity.

This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this scaffold, explore its diverse pharmacological profile, and provide detailed experimental protocols for the evaluation of its biological effects.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives typically commences from the readily available indole-3-carbonitrile. A key transformation in this synthetic route is the Pinner reaction, a classic method for converting nitriles into imidates, which are then subsequently transformed into the desired amidines.[2][5]

A general synthetic workflow is outlined below:

Caption: General synthetic workflow for this compound.

Detailed Protocol: Pinner Synthesis of this compound Hydrochloride

This protocol describes the conversion of indole-3-carbonitrile to the corresponding carboximidamide hydrochloride via the Pinner reaction.

Materials:

-

Indole-3-carbonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride (gas)

-

Ammonia (gas or solution in a suitable solvent)

Procedure:

-

Formation of the Imino Ester Hydrochloride (Pinner Salt):

-

Dissolve indole-3-carbonitrile in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with continuous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the Pinner salt will precipitate out of the solution. Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

-

Conversion to the Carboximidamide:

-

Suspend the dried Pinner salt in a suitable anhydrous solvent (e.g., chloroform).

-

Bubble anhydrous ammonia gas through the suspension or add a solution of ammonia in an appropriate solvent at 0°C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

The resulting this compound can be isolated by filtration and purified by recrystallization.

-

Antimicrobial and Antibiotic Potentiating Activity

Derivatives of the indole scaffold have long been recognized for their antimicrobial properties.[6] Recent studies have highlighted the potential of indole-3-carboxamide-polyamine conjugates as both intrinsic antimicrobial agents and antibiotic potentiators. These compounds have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.

A key mechanism of action for these antimicrobial activities is the disruption of the bacterial membrane. This membrane perturbation not only contributes to the direct killing of the microbes but can also increase the permeability of the bacterial outer membrane, thereby enhancing the efficacy of conventional antibiotics.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Microbial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)

-

96-well microtiter plates

-

Test compound (this compound derivative)

-

Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in the appropriate growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microbial strain to be tested.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (microbes with a known antibiotic) and a negative control (microbes with no compound).

-

Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Anticancer Activity: A Promising Frontier

The indole nucleus is a prominent feature in numerous approved anticancer drugs, highlighting its significance in oncology drug discovery.[3][7] Indole derivatives exert their anticancer effects through a variety of mechanisms, including the inhibition of key enzymes such as kinases and topoisomerases, disruption of microtubule dynamics, and induction of apoptosis.[1][8]

While much of the research has focused on indole-carboxamides, the related carboximidamide derivatives are also gaining attention as potential anticancer agents. The basic amidine functionality can participate in crucial hydrogen bonding interactions with target proteins, potentially leading to enhanced potency and selectivity.

Key Mechanistic Insights into Anticancer Action

Caption: Potential anticancer mechanisms of this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a key contributor to a wide range of human diseases. Indole derivatives, including indole-3-carbinol and indole-3-carboxamide, have demonstrated significant anti-inflammatory properties.[7][9] These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).[7][10]

One of the proposed mechanisms for the anti-inflammatory effects of certain indole derivatives is the regulation of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in modulating immune responses.[9]

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the evaluation of the anti-inflammatory activity of this compound derivatives by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compound (this compound derivative)

-

Griess reagent (for NO measurement)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

-

Collect the cell culture supernatants.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of lead compounds. For indole derivatives, SAR studies have revealed that the nature and position of substituents on the indole ring, as well as modifications to the side chain at the 3-position, can significantly impact biological activity.[8]

For instance, in the context of anticancer activity, substitutions at the N-1 position of the indole ring have been shown to dramatically influence potency.[8] Similarly, the specific substituents on the carboximidamide nitrogen atoms can be tailored to optimize interactions with the target protein and improve the pharmacological profile of the molecule.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with a diverse range of biological activities. Their potential as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation. The synthetic accessibility of this scaffold, coupled with the potential for extensive chemical modification, provides a fertile ground for the development of novel therapeutics.

Future research in this area should focus on:

-

Expanding the chemical diversity of this compound libraries to explore a wider range of biological targets.

-

Elucidating the precise mechanisms of action for their observed biological effects through detailed biochemical and cellular studies.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.

By leveraging a multidisciplinary approach that integrates synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of next-generation medicines.

References

-

Sue, K., Cadelis, M. M., Rouvier, F., Bourguet-Kondracki, M. L., Brunel, J. M., & Copp, B. R. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Pharmaceuticals, 17(3), 295. [Link]

-

Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. (n.d.). RSC Medicinal Chemistry. [Link]

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). International Journal of Molecular Sciences. [Link]

-

Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2010). European Journal of Medicinal Chemistry. [Link]

-

Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. (2022). European Journal of Medicinal Chemistry. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances. [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). Molecules. [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). International Journal of Molecular Sciences. [Link]

-

Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. (2022). Molecules. [Link]

-

Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Indole-3-carboxamide alleviates LPS-induced endometritis through suppressing ferroptosis and inflammation via regulating Aryl hydrocarbon receptor. (2025). Journal of Pharmacy and Pharmacology. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). Bioorganic & Medicinal Chemistry. [Link]

-

Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (2024). MDPI. [Link]

-

Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis and antiinflammatory activity of heterocyclic indole derivatives. (2004). European Journal of Medicinal Chemistry. [Link]

-

Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. (2014). Journal of Medicinal Chemistry. [Link]

-

Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2024). Bioorganic Chemistry. [Link]

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (2015). Bioorganic & Medicinal Chemistry. [Link]

-

How can i prepare 3H-indole-3-carboximidamide? (2016). ResearchGate. [Link]

-

Recent Developments in the Synthesis and Anticancer Activity of Indole and its Derivatives. (n.d.). Current Organic Chemistry. [Link]

-

Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (2019). Journal of the Indian Chemical Society. [Link]

-

N-pyridinyl-indole-3-(alkyl)carboxamides and derivatives as potential systemic and topical inflammation inhibitors. (2001). European Journal of Medicinal Chemistry. [Link]

-

Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). Frontiers in Chemistry. [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2021). Molecules. [Link]

-

Pinner reaction. (n.d.). Wikipedia. [Link]

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2019). Arkat USA. [Link]

-

Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. (2025). International Journal of Environmental Sciences. [Link]

-

The synthetic pathway for the preparation of N-substituted... (n.d.). ResearchGate. [Link]

Sources

- 1. Indole-3-carbinol is a potent inhibitor of ischemia-reperfusion-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Recent Developments in the Synthesis and Anticancer Activity of Indole and its Derivatives. | Semantic Scholar [semanticscholar.org]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis, anti-inflammatory and analgesic activity evaluation of some amidine and hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of inflammatory mediators by cruciferous vegetable-derived indole-3-carbinol and phenylethyl isothiocyanate in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole-3-carboxamide alleviates LPS-induced endometritis through suppressing ferroptosis and inflammation via regulating Aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Charting the Course for a Novel Indole Scaffold

An In-Depth Technical Guide to the In Vitro ADME Properties of 1H-Indole-3-carboximidamide

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This compound represents a promising, yet under-characterized, new chemical entity (NCE) within this class. The success of any NCE hinges not only on its potency at the target but equally on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound that is highly potent but cannot reach its target, is rapidly metabolized, or causes unforeseen toxicity is destined for failure.

This guide provides a comprehensive framework for the in vitro ADME and safety characterization of this compound. As specific experimental data for this molecule is not widely published, this document serves as an authoritative blueprint for the necessary investigations. We will detail the requisite experimental protocols, explain the causality behind methodological choices, and provide established frameworks for data interpretation. This is the critical path to building a robust data package to support the progression of this, or any similar indole-based NCE, from hit-to-lead and beyond.

Based on its core structure, we can estimate some fundamental physicochemical properties for this compound, which provide an initial hypothesis for its behavior in biological systems.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Implication in Drug Discovery |

| Molecular Weight | ~173.2 g/mol | Favorable; aligns with Lipinski's Rule of Five for good oral bioavailability. |

| XLogP3 | ~1.6 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.[1] |

| H-Bond Donors | 3 | Within typical limits for good membrane transport.[1] |

| H-Bond Acceptors | 2 | Within typical limits for good membrane transport.[1] |

Aqueous Solubility: The Foundational Prerequisite

Expert Insight: Before any other biological assay is performed, solubility must be determined. An NCE that is insoluble in aqueous and relevant buffer systems will precipitate in assay media, leading to underestimated potency, permeability, and metabolic stability. This generates unreliable data and wastes resources. We therefore begin with a two-tiered approach to solubility assessment.

Kinetic Solubility Assay (High-Throughput Screening)

The kinetic solubility assay is a rapid, early-stage assessment that identifies potential liabilities. It measures the solubility of a compound that has been first dissolved in an organic solvent (DMSO) and then diluted into an aqueous buffer, mimicking the conditions of most in vitro biological screens.

Experimental Protocol: Nephelometric Kinetic Solubility

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.

-

Incubation: Shake the plate at room temperature for 1-2 hours to allow for precipitation to equilibrate.

-

Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

-

Controls: Include highly soluble (e.g., Atenolol) and poorly soluble (e.g., Tamoxifen) compounds as controls.

Thermodynamic Solubility Assay (Lead Optimization)

This "shake-flask" method measures the true equilibrium solubility of the solid compound in a buffer, which is more representative of the dissolution process in the gastrointestinal tract. It is a lower-throughput but more definitive assay used for lead optimization.

Experimental Protocol: Shake-Flask Thermodynamic Solubility

-

Compound Addition: Add an excess of solid (crystalline or amorphous) this compound to vials containing a precise volume of relevant buffers (e.g., Simulated Gastric Fluid pH 1.2, Simulated Intestinal Fluid pH 6.8, and PBS pH 7.4).

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Filter or centrifuge the samples to separate the saturated supernatant from the undissolved solid.

-

Quantification: Accurately dilute the supernatant and quantify the concentration of the dissolved compound using a validated LC-MS/MS method against a standard curve.

Data Interpretation: Solubility

| Solubility Range (µg/mL) | Classification | Implication |

| > 200 | High | Low risk of solubility-limited absorption. |

| 50 - 200 | Moderate | May require formulation strategies for optimal absorption. |

| < 50 | Low | High risk; may be a significant hurdle for oral drug development. |

Intestinal Permeability and Efflux: Crossing the Barrier

Expert Insight: For an orally administered drug, crossing the intestinal epithelium is non-negotiable. The Caco-2 cell monolayer assay is the industry's gold standard in vitro model for predicting human intestinal absorption.[2] These cells, derived from human colon adenocarcinoma, differentiate into a monolayer that mimics the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[3] A bidirectional assay is critical not just to measure permeability, but to identify if the compound is actively pumped out of the cell, a common liability.

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

-

Monolayer Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[3]

-

Integrity Check: The integrity of each monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with TEER values within the acceptable range are used.[4]

-

Assay Initiation (A -> B): The test compound (e.g., 10 µM this compound) is added to the apical (AP, upper) chamber, which represents the intestinal lumen. The basolateral (BL, lower) chamber, representing the blood side, contains fresh buffer.

-

Assay Initiation (B -> A): In a separate set of wells, the compound is added to the BL chamber, and the AP chamber contains fresh buffer. This measures transport back into the lumen.

-

Incubation: The plates are incubated at 37°C with gentle shaking for a defined period, typically 1-2 hours.[2]

-

Sampling: At the end of the incubation, samples are taken from both the donor and receiver chambers for all wells.

-

Quantification: The concentration of this compound in all samples is determined by LC-MS/MS.

-

Efflux Assessment: The entire experiment is repeated in the presence of a P-gp/BCRP inhibitor (e.g., Verapamil or Fumitremorgin C). A significant increase in A->B permeability in the presence of the inhibitor confirms the compound is an efflux substrate.[3]

Data Calculation and Interpretation

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of permeation of the drug across the cells.

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration of the drug in the donor chamber.

The Efflux Ratio (ER) is then calculated: ER = Papp (B→A) / Papp (A→B)

Table 2: Interpretation of Caco-2 Permeability Data

| Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Human Absorption |

| > 10 | High | > 90% |

| 1 - 10 | Medium | 20 - 90% |

| < 1 | Low | < 20% |

| Efflux Ratio (ER) | Efflux Liability | Implication |

| > 2 | Potential Efflux Substrate | Absorption may be limited by active transport out of intestinal cells. |

| < 2 | Low Efflux Liability | Efflux is unlikely to be a major barrier to absorption. |

Distribution: Plasma Protein Binding (PPB)

Expert Insight: Only the unbound fraction of a drug in plasma is free to distribute into tissues and interact with its pharmacological target.[5] High plasma protein binding (>99%) can significantly impact a drug's pharmacokinetic profile, potentially reducing its efficacy and clearance. Equilibrium dialysis is the gold standard method for determining the fraction unbound (fu) as it minimizes experimental artifacts.[6]

Experimental Protocol: Equilibrium Dialysis using RED Device

-

Device Preparation: A Rapid Equilibrium Dialysis (RED) device is used, which consists of wells divided by a semipermeable membrane (8-12 kDa MWCO).[6]

-

Sample Addition: Add human plasma (or plasma from other species of interest) spiked with this compound (e.g., 1-5 µM) to the plasma chamber of the device.[7]

-

Buffer Addition: Add an equal volume of PBS (pH 7.4) to the buffer chamber.

-

Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[7]

-

Sampling & Matrix Matching: After incubation, carefully collect aliquots from both the plasma and buffer chambers. To ensure accurate LC-MS/MS analysis, mix the plasma aliquot with an equal volume of blank buffer, and mix the buffer aliquot with an equal volume of blank plasma.

-

Protein Precipitation: Add a quenching solution (e.g., cold acetonitrile with an internal standard) to all samples to precipitate proteins.[8]

-

Analysis: Centrifuge the samples to pellet the precipitated protein and analyze the supernatant by LC-MS/MS to determine the compound concentration in each chamber.[8]

Data Calculation and Interpretation

Percent Bound = (1 - [Concentration in Buffer] / [Concentration in Plasma]) * 100 Fraction Unbound (fu) = [Concentration in Buffer] / [Concentration in Plasma]

Table 3: Interpretation of Plasma Protein Binding Data

| Percent Bound | Classification | Implication |

| < 90% | Low Binding | Large fraction of the drug is free to exert its effect. |

| 90% - 99% | Moderate Binding | Typical for many drugs; changes in protein levels may have a minor impact. |

| > 99% | High Binding | Small changes in binding can lead to large changes in free drug concentration; potential for displacement-based drug interactions. |

Metabolism: Stability and Drug-Drug Interaction Potential

Expert Insight: The liver is the primary site of drug metabolism, and the Cytochrome P450 (CYP) enzyme superfamily is responsible for the clearance of the majority of small-molecule drugs. Assessing a compound's metabolic fate involves three key questions:

-

How quickly is it metabolized? (Metabolic Stability)

-

Does it inhibit key metabolic enzymes? (CYP Inhibition)

-

Does it increase the expression of these enzymes? (CYP Induction)

Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides a measure of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes. The data are used to calculate intrinsic clearance (CLint), which helps predict hepatic clearance in vivo.

Caption: Workflow for the HLM metabolic stability assay.

Experimental Protocol: HLM Stability Assay

-

Incubation Mixture: Prepare a master mix containing human liver microsomes (e.g., 0.5 mg/mL protein) and phosphate buffer (pH 7.4).

-

Compound Addition: Add this compound to the mixture at a low concentration (typically 1 µM) to ensure enzyme kinetics are first-order.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Reaction Initiation: Start the metabolic reaction by adding a NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-CYP-mediated degradation.[9]

-

Time-course Sampling: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[5]

-

Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant to quantify the remaining parent compound using LC-MS/MS.

Data Calculation and Interpretation

The natural log of the percent remaining compound is plotted against time. The slope of the linear portion of this curve (k) is used to calculate the half-life (t½) and intrinsic clearance (CLint).

t½ = 0.693 / k CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [mg/mL microsomal protein])

Table 4: Interpretation of HLM Stability Data

| t½ (minutes) | CLint (µL/min/mg protein) | Clearance Classification |

| > 60 | < 12 | Low |

| 15 - 60 | 12 - 46 | Medium |

| < 15 | > 46 | High |

Cytochrome P450 Inhibition

Expert Insight: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[10] If this compound inhibits a key CYP isoform, it could dangerously increase the plasma concentration of a co-administered drug that is cleared by that enzyme. We assess this risk by determining the IC50 value (the concentration that causes 50% inhibition) against the major drug-metabolizing CYPs.

Experimental Protocol: Multi-CYP Inhibition Assay

-

System: Use human liver microsomes or recombinant human CYP enzymes.

-

Incubation: For each CYP isoform (typically CYP1A2, 2C9, 2C19, 2D6, and 3A4), incubate the enzyme with a known, isoform-specific probe substrate that generates a fluorescent product.[11]

-

Inhibitor Addition: Perform the incubations across a range of concentrations of this compound (e.g., 0.01 to 100 µM).

-

Reaction & Detection: Initiate the reaction with NADPH and measure the rate of fluorescent product formation over time using a plate reader.

-

Data Analysis: Plot the percent inhibition versus the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.

Table 5: Interpretation of CYP Inhibition Data

| IC50 Value (µM) | DDI Risk Potential | Action |

| > 50 | Low | Unlikely to cause clinically relevant DDIs. |

| 1 - 50 | Moderate | Further investigation (e.g., determining Ki) is warranted.[11] |

| < 1 | High | Significant potential for clinical DDIs; may be a major liability. |

Cytochrome P450 Induction

Expert Insight: The opposite of inhibition, induction is the process where a drug increases the synthesis of CYP enzymes.[12] This can lead to faster metabolism of co-administered drugs (reducing their efficacy) or the compound itself (auto-induction). The current regulatory-preferred method involves treating primary human hepatocytes and measuring changes in the mRNA expression of key CYPs.

Experimental Protocol: Hepatocyte CYP Induction Assay (mRNA)

-

Cell Culture: Plate cryopreserved human hepatocytes and allow them to acclimate.

-

Treatment: Treat the cells daily for 48-72 hours with a vehicle control (e.g., 0.1% DMSO), known positive control inducers (Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4), and multiple concentrations of this compound.[3]

-

Cell Lysis & RNA Extraction: At the end of the treatment period, lyse the cells and extract the total RNA.

-

qRT-PCR: Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA levels of the target genes (CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene for normalization.

-

Data Analysis: Calculate the fold induction of mRNA for each treatment condition relative to the vehicle control.

Table 6: Interpretation of CYP Induction Data

| Endpoint | Result | DDI Risk Potential |

| Fold Induction vs. Vehicle | > 2-fold increase in a concentration-dependent manner | Potential Inducer |

| % of Positive Control | > 20% of the response seen with the positive control inducer | Potential Inducer |

Early In Vitro Safety and Toxicity Assessment

Expert Insight: Identifying potential cytotoxicity early is crucial to avoid investing in compounds that will fail in later, more expensive safety studies. A simple, robust assay using a relevant cell line like HepG2 (a human liver carcinoma line) can provide a first alert for general cytotoxicity.[4][2]

Experimental Protocol: HepG2 Cytotoxicity Assay (ATP Content)

-

Cell Plating: Seed HepG2 cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours.

-

Viability Measurement: After incubation, add a reagent that lyses the cells and measures intracellular ATP content via a luminescent reaction (e.g., CellTiter-Glo®). Luminescence is directly proportional to the number of viable cells.

-

Data Analysis: Plot the percent viability versus compound concentration and determine the CC50 (concentration causing 50% cytotoxicity).

Data Interpretation The CC50 value itself provides a measure of toxicity. More importantly, it can be compared to the compound's on-target potency (EC50 or IC50) to calculate a preliminary in vitro therapeutic index (TI).

In Vitro TI = CC50 / Potency (EC50 or IC50)

A higher TI (>100) is desirable, indicating a good separation between the concentration required for the desired effect and the concentration that causes toxicity.

Summary: An Integrated ADME Profile

By systematically executing the assays described in this guide, a comprehensive in vitro ADME profile for this compound can be constructed. This data-driven approach allows for a holistic assessment of the compound's drug-like properties, identifying potential liabilities and providing the confidence needed to advance the most promising candidates.

Table 7: Hypothetical Target Data Profile for this compound

| Parameter | Assay | Target Result | Rationale |

| Solubility | Thermodynamic (pH 7.4) | > 100 µg/mL | Ensures good dissolution and avoids solubility-limited absorption. |

| Permeability | Caco-2 Papp (A→B) | > 10 x 10⁻⁶ cm/s | Predicts high intestinal absorption. |

| Efflux | Caco-2 Efflux Ratio | < 2 | Indicates low risk of being removed by P-gp/BCRP transporters. |

| Distribution | Plasma Protein Binding | < 98% Bound | Ensures a sufficient free fraction to engage the target. |

| Metabolism | HLM Stability t½ | > 30 min | Suggests low to moderate hepatic clearance, supporting a reasonable in vivo half-life. |

| DDI Potential | CYP Inhibition (all major) | IC50 > 10 µM | Minimizes the risk of drug-drug interactions. |

| DDI Potential | CYP Induction | < 2-fold induction | Minimizes the risk of auto-induction or interactions with other drugs. |

| Safety | HepG2 Cytotoxicity | CC50 > 50 µM | Provides an initial window of safety relative to expected therapeutic concentrations. |

This technical guide provides the essential framework and experimental details required to thoroughly evaluate the in vitro ADME and safety profile of this compound. A favorable outcome across these assays is a critical milestone in the journey from a novel chemical entity to a potential therapeutic agent.

References

-

Cyprotex. (n.d.). Cytochrome P450 Induction. Evotec. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

Licht, R. (2024, August 16). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development & Research, 16(4). Retrieved from [Link]

-

Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. Retrieved from [Link]

-

BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

-

protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

-

Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]

-

Di, L. (2015). Assessment of Drug Plasma Protein Binding in Drug Discovery. In Springer Nature Experiments. Retrieved from [Link]

-

Bio-protocol. (2020). In Vitro Measurement of Plasma Protein Binding. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2192542, 1H-indole-3-carboxamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135555965, N'-Hydroxy-1H-indole-3-carboximidamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20978176, 1H-Indazole-3-carboxamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124519287, 1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide. Retrieved from [Link]

-

Buckley, D. B., Wiegand, C. M., Prentiss, P. L., & Fahmi, O. A. (n.d.). Time-Course of Cytochrome P450 (CYP450) Induction in Cultured Human Hepatocytes: Evaluation of Activity and mRNA Expression Profiles for Six Inducible CYP450 Enzymes. XenoTech. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Cytochrome P450 Induction Assay. Retrieved from [Link]

-

Ghosh, R., Nayan, M. I. H., Mitu, M. M., & Nandi, T. (2023). Common Approaches of Cytochrome P450 (CYP) Induction Assays. Clinical Pharmacology & Biopharmaceutics, 12(1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177479273, N,N,5-trimethyl-1H-indole-3-carboximidamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015, September 9). Assay Guidance Manual: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(5), 477-495. Retrieved from [Link]

-

Obach, R. S., Walsky, R. L., & Venkatakrishnan, K. (2007). The Utility of in Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. Journal of Pharmacology and Experimental Therapeutics, 321(1), 357-366. Retrieved from [Link]

Sources

- 1. N'-Hydroxy-1H-indole-3-carboximidamide | C9H9N3O | CID 135555965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 3. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 4. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 5. bioivt.com [bioivt.com]

- 6. Plasma Protein Binding Assay [visikol.com]

- 7. protocols.io [protocols.io]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. xenotech.com [xenotech.com]

- 12. itmedicalteam.pl [itmedicalteam.pl]

Potential Therapeutic Targets of 1H-Indole-3-carboximidamide: A Technical Guide for Drug Discovery Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. This technical guide delves into the therapeutic potential of a specific, yet underexplored, derivative: 1H-Indole-3-carboximidamide. Drawing upon established principles of bioisosterism and the known pharmacology of related indole compounds, we posit that nitric oxide synthase (NOS) represents a primary and compelling therapeutic target for this molecule. This guide provides a comprehensive, technically-grounded framework for the preclinical evaluation of this compound as a NOS inhibitor. We will explore the scientific rationale, propose a viable synthetic route, detail a complete preclinical validation workflow—from in vitro enzyme kinetics to in vivo proof-of-concept studies—and discuss other potential therapeutic avenues for this promising compound. This document is intended to serve as a practical roadmap for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel indole-based compounds.

The Indole Scaffold: A Foundation of Therapeutic Versatility